molecular formula C9H9NO3 B177059 3-(4-Aminophenyl)-2-oxopropanoic acid CAS No. 16921-36-1

3-(4-Aminophenyl)-2-oxopropanoic acid

Cat. No. B177059
CAS RN: 16921-36-1
M. Wt: 179.17 g/mol
InChI Key: HWDZIRSKXFAMFU-UHFFFAOYSA-N
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Description

“3-(4-Aminophenyl)-2-oxopropanoic acid” is a chemical compound with the linear formula H2NC6H4CH2CH2CO2H . It’s also known as “3-(4-Aminophenyl)propanoic acid” and has a molecular weight of 165.19 .


Molecular Structure Analysis

The molecular structure of “3-(4-Aminophenyl)-2-oxopropanoic acid” is represented by the SMILES string Nc1ccc(CCC(O)=O)cc1 . This indicates that the compound contains an aminophenyl group attached to a propanoic acid group.


Chemical Reactions Analysis

While specific chemical reactions involving “3-(4-Aminophenyl)-2-oxopropanoic acid” are not available, aminoboronic acids, which are structurally similar, have been used in various reactions, including the hydrolysis and etherification of chlorohydrins .


Physical And Chemical Properties Analysis

“3-(4-Aminophenyl)-2-oxopropanoic acid” is a solid compound . It has a melting point of 133-137 °C (lit.) . The compound is suitable for solution phase peptide synthesis .

Scientific Research Applications

1. Chemical and Physicochemical Studies

3-(4-Aminophenyl)-2-oxopropanoic acid, though not directly mentioned, could be structurally related to or used in the study of similar phenolic compounds. Phenolic compounds like Chlorogenic Acid (CGA) have been a subject of interest due to their various practical, biological, and pharmacological effects. CGA, a biologically active dietary polyphenol, plays several important roles, such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. It is speculated to regulate lipid and glucose metabolism, potentially aiding in the treatment of disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Such compounds are believed to offer hepatoprotective effects and influence the metabolism of nutrients, including amino acids, glucose, and fatty acids (Naveed et al., 2018).

2. Spectroscopic and Conformational Analysis

In the realm of peptide studies, compounds like 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) have been extensively used. TOAC, the first spin label probe incorporated in peptides via a peptide bond, has significantly contributed to analyzing backbone dynamics and peptide secondary structure. Techniques like EPR spectroscopy, X-ray crystallography, CD, fluorescence, NMR, and FT-IR have been employed in these studies. Such research endeavors often focus on peptide-membrane interactions, peptide-protein, and peptide-nucleic acid interactions, indicating a broad scope for similar compounds in biochemical and biophysical research (Schreier et al., 2012).

Safety And Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, getting in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(4-aminophenyl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDZIRSKXFAMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168679
Record name 4-Aminophenylpyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenyl)-2-oxopropanoic acid

CAS RN

16921-36-1
Record name 4-Amino-α-oxobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16921-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminophenylpyruvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016921361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminophenylpyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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